

# Application of [Gln144]-PLP (139-151) in Adoptive Transfer Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The model can be induced by immunization with myelin-derived proteins or peptides, leading to an autoimmune response against the CNS. The adoptive transfer model of EAE, which involves the transfer of activated myelin-specific T cells into naive recipients, is a valuable tool for dissecting the cellular and molecular mechanisms of the effector phase of the disease.

Proteolipid protein (PLP) is a major component of CNS myelin, and the peptide fragment PLP (139-151) is a well-established encephalitogenic epitope in SJL/J mice. Modified versions of this peptide, known as altered peptide ligands (APLs), are used to study T cell regulation and tolerance in the context of autoimmunity. **[Gln144]-PLP (139-151)** is an APL where the tryptophan at position 144 is substituted with glutamine. This modification has been shown to alter the T cell response, promoting a shift from a pro-inflammatory Th1 phenotype towards a more regulatory Th2 phenotype, and can confer protection against EAE induced by the native peptide.[1]



These application notes provide a detailed protocol for the use of **[GIn144]-PLP (139-151)** in an adoptive transfer EAE model to study its immunomodulatory effects.

## **Data Presentation**

**Table 1: EAE Clinical Scoring System** 

| Score | Clinical Signs               |  |  |
|-------|------------------------------|--|--|
| 0     | No clinical signs            |  |  |
| 1     | Limp tail                    |  |  |
| 2     | Hind limb weakness           |  |  |
| 3     | Partial hind limb paralysis  |  |  |
| 4     | Complete hind limb paralysis |  |  |
| 5     | Moribund state               |  |  |

# Table 2: Representative T Cell Proliferation and Cytokine Profile



| Peptide<br>Stimulant      | Concentrati<br>on (µg/mL) | T Cell Proliferatio n (Stimulation Index) | IFN-γ<br>(pg/mL) | IL-4 (pg/mL) | IL-10<br>(pg/mL) |
|---------------------------|---------------------------|-------------------------------------------|------------------|--------------|------------------|
| Native PLP (139-151)      | 10                        | 15.2 ± 2.1                                | 1250 ± 150       | < 50         | < 100            |
| [Gln144]-PLP<br>(139-151) | 10                        | 8.5 ± 1.5                                 | 450 ± 75         | 800 ± 120    | 650 ± 90         |
| Unstimulated<br>Control   | 0                         | 1.0                                       | < 20             | < 20         | < 20             |

(Note: The

values

presented in

this table are

hypothetical

and intended

for illustrative

purposes to

reflect the

expected

trends based

on published

literature.

Actual results

may vary.)

# **Experimental Protocols**

# **Protocol 1: Induction of EAE in Donor Mice for T Cell Isolation**

Objective: To generate PLP (139-151)-reactive T cells in SJL/J mice for subsequent in vitro stimulation and adoptive transfer.



#### Materials:

- Female SJL/J mice, 8-12 weeks old
- Native PLP (139-151) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Sterile phosphate-buffered saline (PBS)
- Syringes and needles

#### Procedure:

- Prepare the immunogen by emulsifying native PLP (139-151) peptide in CFA at a final concentration of 1 mg/mL.
- Anesthetize the donor SJL/J mice.
- Immunize each mouse subcutaneously at two sites on the flank with a total of 100  $\mu$ L of the emulsion (50  $\mu$ g of peptide per mouse).
- House the mice under standard conditions for 10-12 days to allow for the development of an immune response.

# Protocol 2: Isolation and In Vitro Stimulation of Donor T Cells with [Gln144]-PLP (139-151)

Objective: To isolate splenocytes and lymph node cells from immunized donor mice and stimulate them in vitro with **[Gln144]-PLP (139-151)** to generate a Th2-biased T cell population.

#### Materials:

- Immunized donor SJL/J mice (from Protocol 1)
- [Gln144]-PLP (139-151) peptide



- RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100
   U/mL penicillin, and 100 μg/mL streptomycin
- Ficoll-Paque
- Sterile dissecting tools
- Cell culture flasks and plates

#### Procedure:

- Euthanize the donor mice 10-12 days post-immunization.
- Aseptically harvest the spleens and draining lymph nodes (inguinal and axillary).
- Prepare single-cell suspensions by mechanical disruption through a 70 μm cell strainer.
- Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.
- Wash the cells twice with sterile PBS.
- Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10<sup>7</sup> cells/mL.
- Add [Gln144]-PLP (139-151) to the cell culture at a final concentration of 10-20 μg/mL.
- Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

# Protocol 3: Adoptive Transfer of [Gln144]-PLP (139-151)-Stimulated T Cells into Naive Recipient Mice

Objective: To transfer the in vitro-stimulated T cells into naive recipient mice to assess their encephalitogenicity and/or immunomodulatory effects.

#### Materials:

Naive female SJL/J recipient mice, 8-12 weeks old



- Activated T cells from Protocol 2
- Sterile PBS
- Syringes and needles

#### Procedure:

- Harvest the activated T cells from the culture flasks.
- Wash the cells twice with sterile PBS.
- Resuspend the cells in sterile PBS at a concentration of 5 x 10<sup>7</sup> cells/mL.
- Inject each naive recipient mouse intravenously (via the tail vein) or intraperitoneally with 200  $\mu$ L of the cell suspension (1 x 10<sup>7</sup> cells per mouse).
- Monitor the recipient mice daily for clinical signs of EAE for at least 30 days.
- Score the mice according to the EAE clinical scoring system (Table 1).

## **Protocol 4: T Cell Proliferation Assay**

Objective: To quantify the proliferative response of T cells to [GIn144]-PLP (139-151).

#### Materials:

- Isolated mononuclear cells (from Protocol 2, step 5)
- [GIn144]-PLP (139-151) and native PLP (139-151) peptides
- 96-well round-bottom culture plates
- [3H]-thymidine
- Scintillation counter

#### Procedure:



- Plate 2 x 10^5 mononuclear cells per well in a 96-well plate.
- Add varying concentrations of [GIn144]-PLP (139-151) or native PLP (139-151) (e.g., 0.1, 1, 10, 20 μg/mL) to triplicate wells. Include an unstimulated control.
- Incubate the plate for 72 hours.
- Pulse each well with 1  $\mu$ Ci of [3H]-thymidine for the final 18 hours of incubation.
- Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
- Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells
  divided by the mean CPM of unstimulated wells.

# **Protocol 5: Cytokine Analysis**

Objective: To measure the cytokine profile of T cells stimulated with [GIn144]-PLP (139-151).

#### Materials:

- Supernatants from T cell cultures (from Protocol 2 or 4)
- ELISA kits for IFN-y, IL-4, and IL-10
- ELISA plate reader

#### Procedure:

- Collect supernatants from the T cell cultures at 48-72 hours post-stimulation.
- Centrifuge the supernatants to remove cellular debris.
- Perform ELISA for IFN-y, IL-4, and IL-10 according to the manufacturer's instructions.
- Quantify the cytokine concentrations by measuring the absorbance at the appropriate wavelength using an ELISA plate reader.



# **Mandatory Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for adoptive transfer EAE.



Click to download full resolution via product page



Caption: [GIn144]-PLP (139-151) induced TCR signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of [Gln144]-PLP (139-151) in Adoptive Transfer Experimental Autoimmune Encephalomyelitis (EAE)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371627#application-of-gln144-plp-139-151-in-adoptive-transfer-eae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





